Nivalenol 13C15

描述

作用机制

13C15-nivalenol 通过类似于 nivalenol 的机制发挥作用。 它通过 caspase 依赖性机制和内在凋亡途径诱导细胞死亡 . 该化合物影响免疫系统,导致呕吐、生长迟缓和生殖障碍等症状 . nivalenol 的分子靶标包括参与凋亡和免疫反应的各种细胞蛋白和酶 .

生化分析

Biochemical Properties

Nivalenol 13C15 interacts with various biomolecules, primarily through caspase-dependent mechanisms and the intrinsic apoptotic pathway . It induces cell death and affects the immune system .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces cell death, particularly in tissues with increased levels of cellular proliferation, such as intestinal epithelial cells . It also affects the immune system, causes emesis, growth retardation, reproductive disorders, and has a hematotoxic/myelotoxic effect .

Molecular Mechanism

The molecular mechanism of this compound involves inducing cell death through caspase-dependent mechanisms and via the intrinsic apoptotic pathway . It binds to biomolecules and influences their function, leading to changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It is lethal to mice at a dose of 6.9 mg/kg . At doses of 5, 10, and 15 mg/kg, it induces thymic, splenic, and Peyer’s patch cell apoptosis .

准备方法

合成路线和反应条件

13C15-nivalenol 的制备涉及将 13C 同位素掺入 nivalenol 分子。 这通常通过一系列合成步骤来实现,这些步骤将 13C 标记的碳原子引入分子中的所需位置 . 这些步骤中使用的具体反应条件和试剂可能会有所不同,但通常涉及使用 13C 标记的前体和催化剂来促进同位素的掺入 .

工业生产方法

13C15-nivalenol 的工业生产采用先进的合成技术,以确保高纯度和高产率。该过程涉及使用专门的设备和试剂来实现所需的同位素标记。 最终产品通常以乙腈溶液的形式配制,以便在分析应用中使用 .

化学反应分析

反应类型

13C15-nivalenol 会发生各种化学反应,包括氧化反应、还原反应和取代反应。 这些反应通常用于修饰化合物,以满足特定的分析或研究目的 .

常用试剂和条件

13C15-nivalenol 反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂 . 反应条件可能因所需结果而异,但通常涉及控制温度和 pH 值,以确保化合物的稳定性 .

主要产物

从 13C15-nivalenol 反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化反应可能会生成羟基化的衍生物,而还原反应可以生成化合物的脱氧形式 .

科学研究应用

相似化合物的比较

类似化合物

脱氧雪腐镰刀菌烯醇: 由镰刀菌属真菌产生的另一种 B 型单端孢霉烯类霉菌毒素.

镰刀菌烯醇-X: 一种具有类似毒理学特性的相关单端孢霉烯类霉菌毒素.

独特性

13C15-nivalenol 由于其同位素标记而具有独特性,这使得它能够在分析应用中进行精确的定量和跟踪 . 这使其在需要精确测量 nivalenol 水平的研究环境中特别有价值 .

生物活性

Nivalenol (NIV) is a mycotoxin produced by various species of the Fusarium fungus, primarily Fusarium graminearum. The compound Nivalenol 13C15 is a stable isotope-labeled version of this mycotoxin, utilized in research for analytical purposes. This article focuses on the biological activity of this compound, highlighting its effects on health, mechanisms of toxicity, and relevant research findings.

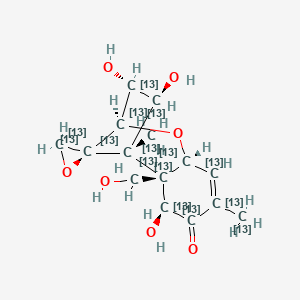

Chemical Structure and Properties

Nivalenol is classified as a type B trichothecene, characterized by its complex molecular structure, which includes a tricyclic core with multiple hydroxyl and carbonyl groups. The isotopic labeling with carbon-13 in this compound allows for enhanced detection and quantification in analytical chemistry, particularly in mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | C15H20O7 |

| Molecular Weight | 304.32 g/mol |

| CAS Number | 911392-40-0 |

| Isotope Composition | Fully labeled with 13C |

Toxicological Effects

Nivalenol exhibits several toxicological effects that can impact human and animal health:

- Immunotoxicity : Studies have shown that NIV can suppress immune function, leading to increased susceptibility to infections .

- Hematotoxicity : It has been associated with hematological disorders, including effects on red and white blood cell counts .

- Gastrointestinal Effects : NIV is known to cause emesis (vomiting) and anorexia upon exposure .

- Growth Retardation : In animal studies, exposure to NIV has resulted in reduced growth rates .

The biological activity of Nivalenol is primarily mediated through its interaction with cellular pathways:

- Protein Synthesis Inhibition : NIV disrupts protein synthesis by interfering with ribosomal function, similar to other trichothecenes .

- Cell Signaling Pathways : It can activate stress response pathways leading to apoptosis in lymphocytes and other immune cells .

Case Studies

- In Vitro Rumen Simulation : Research demonstrated that the degradation of NIV in rumen fluid was affected by pH levels. Lower pH resulted in slower degradation rates, indicating that environmental conditions can influence the bioavailability of mycotoxins .

- Contamination Studies : A study validated methods for detecting NIV in food products, revealing contamination levels ranging from 27.7 to 378 μg/kg in wheat products. The findings highlighted the importance of monitoring mycotoxin levels in food safety regulations .

Table 2: Summary of Toxicity Studies on Nivalenol

Analytical Methods

The detection and quantification of this compound are critical for understanding its biological effects. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) are commonly employed.

Table 3: Analytical Method Validation Results

| Mycotoxin | Mean Concentration (µg/kg) | Recovery (%) | RSD (%) |

|---|---|---|---|

| Nivalenol | 194.1 | 78 | 5.8 |

| Deoxynivalenol | 189.4 | n.a. | 11 |

属性

IUPAC Name |

(1'S,2S,2'R,3'S,7'R,9'R,10'R,11'S)-3',10',11'-trihydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15/h3,7,9-12,16,18-20H,4-5H2,1-2H3/t7-,9-,10-,11-,12-,13-,14-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOTXHQERFPCBU-WFPUMLOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13C@@H]([13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)O)[13CH3])[13CH2]O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911392-40-0 | |

| Record name | 911392-40-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。